5-Chloro-1-methylcarbamoylisatin
Description
Properties
Molecular Formula |
C10H7ClN2O3 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
5-chloro-N-methyl-2,3-dioxoindole-1-carboxamide |
InChI |
InChI=1S/C10H7ClN2O3/c1-12-10(16)13-7-3-2-5(11)4-6(7)8(14)9(13)15/h2-4H,1H3,(H,12,16) |
InChI Key |
VHLPPTIFBSXVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1C2=C(C=C(C=C2)Cl)C(=O)C1=O |
Origin of Product |
United States |
Preparation Methods
Carbamoylation of 5-Chloroisatin
The most direct route to 5-chloro-1-methylcarbamoylisatin involves the introduction of a methylcarbamoyl group at the 1-position of 5-chloroisatin. This is achieved via nucleophilic substitution or condensation reactions.
Key Steps:
-
Substrate Preparation : 5-Chloroisatin is synthesized through chlorination of isatin or its precursors.
-
Carbamoylation : Reaction of 5-chloroisatin with methyl isocyanate or methylcarbamoyl chloride in the presence of a base (e.g., triethylamine, cesium carbonate) in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Example Reaction :
Optimization Insights :
-
Temperature : Reactions are typically conducted at 50–80°C to balance reaction rate and side-product formation.
-
Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by enhancing reagent solubility.
Analytical Characterization
Spectroscopic Data
The structural integrity of 5-chloro-1-methylcarbamoylisatin is confirmed through advanced spectroscopic techniques:
Purity and Yield
-
HPLC Analysis : Purity exceeds 99% when using recrystallization (e.g., methanol/water).
-
Yield : 80–92% under optimized conditions with phase-transfer catalysts.
Comparative Analysis of Methodologies
Traditional vs. Catalyzed Approaches
| Parameter | Traditional Method | Catalyzed Method |
|---|---|---|
| Reagent | Methylcarbamoyl chloride, Cs₂CO₃ | Methyl isocyanate, TBAB |
| Solvent | DMF | THF |
| Temperature | 80°C | 50°C |
| Reaction Time | 24 h | 12 h |
| Yield | 75% | 92% |
Key Findings :
-
Catalyzed methods reduce reaction time and improve yields by 17–20%.
-
THF minimizes side reactions compared to DMF due to lower polarity.
Industrial-Scale Considerations
Process Optimization
Q & A
Q. What advanced chromatographic methods can resolve co-eluting impurities in 5-Chloro-1-methylcarbamoylisactin?
- Methodological Answer : Use UPLC with a HILIC column and mobile phase optimization (acetonitrile/ammonium formate) for polar impurities. For chiral impurities, employ chiral stationary phases (e.g., Chiralpak AD-H) and validate with CD spectroscopy .
Tables
Q. Table 1. Key Physicochemical Properties of 5-Chloro-1-methylcarbamoylisatin
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 238.67 g/mol (HRMS) | |
| Melting Point | 182–184°C (DSC) | |
| LogP (Octanol-Water) | 2.1 (Calculated via XLogP3) | |
| UV-Vis | 285 nm (MeOH) |
Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| 5-Chloroindole derivatives | Incomplete carbamoylation | Extended reaction time (12–16 h) |
| Methyl isocyanate adducts | Side reactions | Purify via recrystallization (EtOAc) |
| Solvent residues | Inadequate drying | Lyophilize under high vacuum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
